
SPDP-PEG4-acid
Overview
Description
SPDP-PEG4-acid is a compound that combines the properties of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and PEG4 (a polyethylene glycol spacer with four ethylene glycol units). This compound is primarily used as a crosslinker in biochemical and biotechnological applications due to its ability to form stable, yet cleavable, linkages between molecules. The presence of the polyethylene glycol spacer enhances the solubility and flexibility of the compound, making it suitable for various conjugation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG4-acid involves the conjugation of SPDP with a PEG4 spacer. The process typically starts with the activation of the carboxyl group of the PEG4 spacer using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of SPDP to form the final product. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG4-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in SPDP can be cleaved using reducing agents like dithiothreitol (DTT), resulting in the formation of free thiol groups.
Common Reagents and Conditions
NHS Ester Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.
Disulfide Reduction: Carried out using reducing agents such as DTT at pH 7-9.
Major Products Formed
Amide Bonds: Formed through the reaction of the NHS ester with primary amines.
Free Thiols: Generated by the reduction of the disulfide bond.
Scientific Research Applications
Protein Conjugation
SPDP-PEG4-acid is widely used for conjugating proteins through amine-to-sulfhydryl crosslinking. This application is crucial in creating stable bioconjugates for therapeutic and diagnostic purposes.
Key Features:
- Crosslinking Mechanism: The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the pyridyldithio group reacts with sulfhydryl groups, forming stable disulfide bonds .
- Applications: Used in antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells .
Drug Delivery Systems
The compound plays a vital role in drug delivery systems, particularly in the development of nanoparticles and liposomes that can encapsulate therapeutic agents.
Case Study:
- A study demonstrated that this compound-modified nanoparticles showed improved cellular uptake and targeted delivery of siRNA to transferrin receptor-positive breast cancer cells, resulting in significant gene knockdown efficiency .
Bioconjugation Chemistry
This compound is utilized in bioconjugation processes to create multifunctional biomaterials for various applications, including biosensors and imaging agents.
Example:
- The compound has been employed to biotinylate proteins for affinity purification and detection, allowing for the specific isolation of target proteins from complex mixtures .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Protein Conjugation | Crosslinking proteins via amine-to-sulfhydryl reactions | Stable conjugates for therapeutics |
Drug Delivery | Encapsulation of drugs in modified nanoparticles | Enhanced targeting and reduced side effects |
Bioconjugation | Creation of multifunctional biomaterials | Improved specificity in biosensing applications |
Handling and Storage
Proper handling and storage are crucial for maintaining the efficacy of this compound:
Mechanism of Action
The mechanism of action of SPDP-PEG4-acid involves the formation of covalent bonds between molecules through its reactive groups. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group forms disulfide bonds with thiol groups. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparison with Similar Compounds
SPDP-PEG4-acid is unique due to its combination of SPDP and PEG4, which provides both stability and flexibility. Similar compounds include:
SPDP-PEG3-acid: Contains a shorter PEG spacer, resulting in different solubility and flexibility properties.
SPDP-PEG8-acid: Contains a longer PEG spacer, offering greater solubility but potentially reduced stability.
PEG12-SPDP: Features a much longer PEG spacer, providing even greater solubility and flexibility.
Biological Activity
SPDP-PEG4-acid (CAS Number: 581065-97-6) is a polyethylene glycol (PEG)-based linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₀N₂O₇S₂ |
Molecular Weight | 462.581 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 677.3 ± 55.0 °C |
Flash Point | 363.4 ± 31.5 °C |
This compound features a reactive NHS ester and a pyridyldithiol group, facilitating efficient amine conjugation and reversible sulfhydryl conjugation, respectively . The PEG moiety enhances solubility and reduces immunogenicity, making it an ideal candidate for drug development.
This compound acts as a linker in PROTACs by connecting two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The ability to selectively degrade proteins offers significant therapeutic potential, particularly in cancer treatment and other diseases characterized by dysregulated protein levels .
Applications in Research
1. Cancer Therapy:
this compound has been employed in various studies aimed at developing targeted therapies for cancer. For instance, it has been used to create PROTACs that degrade oncogenic proteins, thus inhibiting tumor growth .
2. Antibody-Drug Conjugates (ADCs):
The compound is also utilized in the design of ADCs, enhancing their efficacy by improving pharmacokinetics and tumor targeting capabilities. The incorporation of this compound into ADC formulations has shown promise in preclinical models .
3. Drug Delivery Systems:
Research indicates that this compound can improve the delivery of therapeutic agents by modulating their pharmacokinetic properties and facilitating cellular uptake .
Case Studies
Case Study 1: PROTAC Development
A study demonstrated the effectiveness of this compound in synthesizing a PROTAC targeting an oncogenic protein involved in breast cancer progression. The resulting PROTAC exhibited significant anti-tumor activity in vitro and in vivo, leading to a marked reduction in tumor size .
Case Study 2: Enhancing ADC Performance
In another investigation, this compound was integrated into an ADC targeting CD19 for treating B-cell malignancies. The study reported improved solubility and stability of the conjugate, resulting in enhanced anti-cancer efficacy compared to conventional ADCs without PEG linkers .
Research Findings
Recent research highlights the versatility of this compound across various biological applications:
- Targeted Protein Degradation: Studies have shown that PROTACs utilizing this compound can effectively degrade proteins associated with cancer cell survival pathways, offering a novel approach to cancer treatment .
- Improved Drug Properties: The incorporation of this compound into drug formulations has been linked to enhanced solubility, stability, and bioavailability, crucial factors for therapeutic effectiveness .
Q & A
Q. Basic: What are the critical structural components of SPDP-PEG4-acid, and how do they influence its role in bioconjugation?
Methodological Answer:
this compound comprises three functional segments:
- SPDP : A heterobifunctional crosslinker with an NHS ester (reacts with primary amines) and a pyridyldithiol group (forms disulfide bonds with thiols).
- PEG4 spacer : Enhances solubility, reduces steric hindrance, and minimizes immunogenicity by distancing conjugated molecules .
- Acid moiety : Enables further conjugation via carbodiimide chemistry (e.g., EDC/NHS activation for amine coupling).
To validate structural integrity, researchers should use mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify PEG spacer length and functional group presence .
Q. Basic: How can researchers optimize the molar ratio of this compound to target molecules in crosslinking reactions?
Methodological Answer:
- Step 1 : Conduct pilot experiments with molar ratios ranging from 1:1 to 1:10 (this compound : target molecule).
- Step 2 : Quantify unreacted thiols using Ellman’s assay (absorbance at 412 nm) to determine crosslinking efficiency .
- Step 3 : Analyze conjugation efficiency via SDS-PAGE (Coomassie staining) or size-exclusion chromatography (SEC) to separate conjugated vs. free components .
- Note : Excess crosslinker may cause aggregation; use dynamic light scattering (DLS) to monitor particle size changes .
Q. Basic: What analytical techniques are essential to confirm successful conjugation using this compound?
Methodological Answer:
- Fluorescence labeling : Label one component (e.g., protein) with a fluorophore and track energy transfer (FRET) post-conjugation .
- HPLC/MS : Resolve conjugated products and confirm molecular weight shifts .
- X-ray photoelectron spectroscopy (XPS) : Detect sulfur atoms from disulfide bonds to validate crosslinking .
- Control experiments : Include reactions without this compound or with blocked functional groups to rule out non-specific binding .
Q. Advanced: How should researchers address variability in this compound crosslinking efficiency across different protein systems?
Methodological Answer:
- Hypothesis-driven approach : Test whether variability stems from steric hindrance, thiol accessibility, or buffer incompatibility .
- Experimental design :
- Variable 1 : Protein surface charge (measure via zeta potential) and its impact on NHS ester reactivity.
- Variable 2 : Thiol accessibility (assess using maleimide-based probes) .
- Statistical analysis : Apply ANOVA to compare efficiency across systems, with post-hoc tests (e.g., Tukey’s) to identify outliers .
- Mitigation : Introduce a flexible linker (e.g., additional PEG units) or optimize reaction pH to enhance thiol reactivity .
Q. Advanced: What strategies minimize disulfide bond reduction in this compound conjugates during cell-based assays?
Methodological Answer:
- Problem : Intracellular glutathione (GSH) reduces disulfide bonds, destabilizing conjugates.
- Solutions :
- Thiol-blocking agents : Pre-treat cells with N-ethylmaleimide (NEM) to scavenge free thiols .
- Stable linker alternatives : Replace SPDP with non-reducible crosslinkers (e.g., SMCC) in validation experiments .
- Redox environment modulation : Use GSH inhibitors (e.g., buthionine sulfoximine) and monitor conjugate stability via live-cell imaging .
- Data validation : Compare reducing vs. non-reducing SDS-PAGE to confirm disulfide integrity .
Q. Advanced: How do buffer conditions (pH, ionic strength) affect this compound reactivity, and how can these be systematically tested?
Methodological Answer:
- Experimental framework :
- Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates under different conditions .
- Data interpretation : Plot reactivity vs. pH/ionic strength and fit to a logistic model to identify optimal ranges .
- Cross-validation : Repeat experiments with alternative crosslinkers (e.g., Sulfo-SMCC) to isolate this compound-specific effects .
Q. Advanced: How can researchers resolve contradictory data in this compound-mediated drug delivery studies?
Methodological Answer:
- Root-cause analysis :
- Meta-analysis : Compare findings with literature using tools like PRISMA guidelines to identify methodological discrepancies (e.g., storage conditions, animal models) .
- Resolution : Standardize protocols for conjugate purification (e.g., dialysis vs. ultrafiltration) and storage (e.g., lyophilization with cryoprotectants) .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPYTZOKIVWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127165 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-97-6 | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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